2-Cyano-3-(dimethylamino)-2-butenamide
Overview
Description
2-Cyano-3-(dimethylamino)-2-butenamide is an organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound includes a cyano group, a dimethylamino group, and a butenamide moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-Cyano-3-(dimethylamino)-2-butenamide involves its interaction with its targets, leading to various chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which are involved in numerous biochemical pathways.
Result of Action
The result of the action of this compound is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of N-substituted cyanoacetamide was carried out by stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . This suggests that temperature and reaction time can significantly influence the compound’s action.
Biochemical Analysis
Biochemical Properties
2-Cyano-3-(dimethylamino)-2-butenamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and π-stacking interactions, which are essential for its stability and reactivity . It interacts with enzymes that are involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves the formation of stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The binding interactions often involve the formation of hydrogen bonds and π-stacking interactions, which stabilize the compound within the active site of the enzyme . This stabilization can result in changes in the enzyme’s conformation, affecting its catalytic activity and, consequently, the biochemical pathways it regulates.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biochemical activity . Understanding these transport mechanisms is important for optimizing the use of this compound in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(dimethylamino)-2-butenamide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with dimethylamine and an appropriate aldehyde under basic conditions. The reaction typically proceeds as follows:
Reaction of Cyanoacetamide with Dimethylamine: Cyanoacetamide is treated with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 2-cyano-3-(dimethylamino)acrylamide.
Aldol Condensation: The intermediate is then subjected to an aldol condensation with an aldehyde, such as acetaldehyde, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(dimethylamino)-2-butenamide undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with different nucleophiles, leading to the formation of heterocyclic compounds.
Substitution Reactions: The cyano group and the dimethylamino group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form ring structures, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate, and triethylamine are commonly used bases in the reactions involving this compound.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and copper(I) iodide (CuI) may be used to facilitate certain reactions.
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which have significant biological activities.
Scientific Research Applications
2-Cyano-3-(dimethylamino)-2-butenamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Cyano-3-(dimethylamino)-2-butenamide can be compared with other cyanoacetamide derivatives, such as:
2-Cyano-3-(methylamino)-2-butenamide: This compound has a similar structure but with a methylamino group instead of a dimethylamino group. It may exhibit different reactivity and biological activities.
2-Cyano-3-(ethylamino)-2-butenamide: This derivative has an ethylamino group and may also show distinct properties compared to the dimethylamino analogue.
2-Cyano-3-(phenylamino)-2-butenamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-cyano-3-(dimethylamino)but-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKUDCDGKOECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393074 | |
Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62321-92-0 | |
Record name | 2-Cyano-3-(dimethylamino)-2-butenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62321-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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